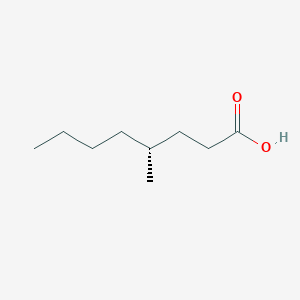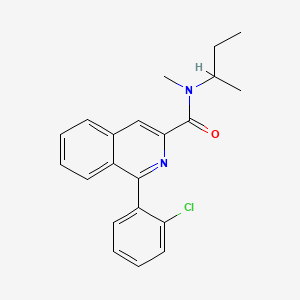
Octanoic acid, 4-methyl-, (4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanoic acid, 4-methyl-, (4R)-: is a chiral organic compound with the molecular formula C9H18O2 . It is a derivative of octanoic acid, featuring a methyl group at the fourth carbon atom in the R-configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis from Octanoic Acid: One common method involves the selective methylation of octanoic acid at the fourth carbon position. This can be achieved using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Enantioselective Synthesis: The enantioselective synthesis of the (4R)-isomer can be performed using chiral catalysts or auxiliaries to ensure the desired configuration.
Industrial Production Methods:
Chemical Synthesis: Industrial production often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.
Biotechnological Methods: Some methods utilize biocatalysts or engineered microorganisms to produce the compound in an environmentally friendly manner.
化学反応の分析
Types of Reactions:
Oxidation: Octanoic acid, 4-methyl-, (4R)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, or carboxylic acids with modified structures.
Reduction Products: Alcohols or other reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine:
- Investigated for potential therapeutic applications, including its role in drug development and as a precursor for pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals, flavors, and fragrances.
作用機序
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors in biological systems, influencing metabolic pathways and cellular functions. Its mechanism of action often involves binding to specific molecular targets, leading to changes in biochemical processes.
類似化合物との比較
Octanoic Acid: The parent compound without the methyl group.
4-Methyloctanoic Acid: The non-chiral version of the compound.
Other Branched-Chain Fatty Acids: Compounds with similar structures but different branching patterns.
Uniqueness:
- The (4R)-configuration imparts specific stereochemical properties that can influence the compound’s reactivity and interactions with biological molecules. This makes it distinct from its non-chiral or differently configured counterparts.
特性
CAS番号 |
128342-71-2 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 |
純度 |
95% min. |
同義語 |
4R-Methyloctanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate](/img/structure/B1147682.png)
![methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B1147687.png)
![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)
